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Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyloxazole, focusing on its

chemical identity, structure, and properties. Due to the prevalence of its isomer, 5-

methylisoxazole, in scientific literature, this document will also draw comparisons and provide

data for the isoxazole variant where relevant, while maintaining a primary focus on the 1,3-

oxazole structure as per IUPAC nomenclature.

IUPAC Name and Chemical Structure
The nomenclature of oxazole derivatives can sometimes lead to ambiguity. According to the

International Union of Pure and Applied Chemistry (IUPAC), the parent compound "oxazole"

refers to a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions

1 and 3, respectively. Consequently, the IUPAC name for 5-methyloxazole is 5-methyl-1,3-

oxazole.

The chemical structure of 5-methyl-1,3-oxazole is characterized by a methyl group substituted

at the 5th position of the 1,3-oxazole ring.

Chemical Structure of 5-methyl-1,3-oxazole:

Caption: 2D structure of 5-methyl-1,3-oxazole.
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Quantitative data for 5-methyl-1,3-oxazole is limited in publicly available databases. The

following table summarizes computed and available experimental properties. For comparison,

data for the more extensively studied isomer, 5-methylisoxazole (5-methyl-1,2-oxazole), is also

included.

Property 5-methyl-1,3-oxazole
5-methylisoxazole (5-
methyl-1,2-oxazole)

Molecular Formula C₄H₅NO C₄H₅NO

Molecular Weight 83.09 g/mol 83.09 g/mol

IUPAC Name 5-methyl-1,3-oxazole 5-methyl-1,2-oxazole

CAS Number 66333-88-8 5765-44-6

Boiling Point Not available 122 °C

Density Not available 1.018 g/cm³

Refractive Index Not available n20/D 1.438

Synthesis of 5-Substituted-1,3-Oxazoles
While a specific, detailed experimental protocol for the synthesis of 5-methyl-1,3-oxazole is not

readily available in the surveyed literature, general methods for the synthesis of 5-substituted-

1,3-oxazoles can be applied. One common and versatile method is the Van Leusen reaction.

Van Leusen Oxazole Synthesis (General Protocol)
The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide

(TosMIC) in the presence of a base, typically potassium carbonate, to form the oxazole ring.

For the synthesis of 5-methyl-1,3-oxazole, propanal would be the required aldehyde starting

material.

Reaction Scheme:
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Caption: General workflow for the Van Leusen synthesis of 5-methyl-1,3-oxazole.

Experimental Protocol (General Procedure):

Reaction Setup: To a solution of propanal (1.0 equivalent) in a suitable solvent such as

methanol, add tosylmethyl isocyanide (1.0-1.2 equivalents).

Addition of Base: Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the

reaction mixture portion-wise with stirring.

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated

(e.g., to reflux) to drive the reaction to completion. The progress of the reaction should be

monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or

Gas Chromatography (GC).

Work-up: Upon completion, the reaction mixture is typically quenched with water and

extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can

then be purified by distillation or column chromatography to yield the desired 5-methyl-1,3-

oxazole.
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Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-1,3-

oxazole are not widely published. Researchers synthesizing this compound would need to

perform full characterization. For reference, the following are expected characteristic signals

based on the structure:

¹H NMR: Signals corresponding to the methyl protons, and the two protons on the oxazole

ring.

¹³C NMR: Resonances for the methyl carbon and the three carbon atoms of the oxazole ring.

IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 83.09

g/mol .

Biological and Pharmacological Relevance
The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, being a key

structural component in numerous natural products and synthetic compounds with a wide

range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory,

and anticancer properties.

While specific biological activity data for 5-methyl-1,3-oxazole is scarce, its derivatives are of

significant interest. The methyl group at the 5-position can influence the pharmacokinetic and

pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding

affinity. Therefore, 5-methyl-1,3-oxazole serves as a valuable building block for the synthesis of

novel drug candidates.

For instance, the isoxazole isomer, particularly 3-amino-5-methylisoxazole, is a crucial

intermediate in the synthesis of sulfonamide drugs. This highlights the importance of the

substituted methyl-oxazole/isoxazole core in the development of therapeutics.

Conclusion
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5-Methyl-1,3-oxazole is a heterocyclic compound with potential applications in organic

synthesis and medicinal chemistry. While detailed experimental data for this specific molecule

is limited, its synthesis can be achieved through established methods for 5-substituted

oxazoles, such as the Van Leusen reaction. The oxazole moiety is a well-established

pharmacophore, suggesting that 5-methyl-1,3-oxazole and its derivatives are promising

candidates for further investigation in drug discovery and development programs. It is crucial

for researchers to distinguish this compound from its more commonly cited isomer, 5-

methylisoxazole, to ensure clarity and accuracy in scientific communication. Further research is

warranted to fully characterize the physicochemical properties and explore the potential

biological activities of 5-methyl-1,3-oxazole.

To cite this document: BenchChem. [In-Depth Technical Guide to 5-Methyloxazole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009148#5-methyloxazole-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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